2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyrazole ring can be introduced via a condensation reaction involving hydrazines and 1,3-diketones. The pyridine moiety is often incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Pyridine derivatives: Molecules containing the pyridine ring with different substituents.
Uniqueness
2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzothiazole, pyrazole, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-ethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-18-24-16-7-6-13(9-17(16)27-18)20(26)22-10-14-5-4-8-21-19(14)15-11-23-25(2)12-15/h4-9,11-12H,3,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFSKOXJDKVJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.